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Compound of Interest

Compound Name: Butylone

Cat. No.: B606430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical

methodologies for the characterization of Butylone (β-keto-N-

methylbenzodioxolylbutanamine), a synthetic cathinone. The information presented is intended

to support research, drug development, and forensic analysis.

Spectroscopic Data for Butylone
The structural elucidation of Butylone relies on a combination of spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of

Butylone.

¹H NMR Data:

The proton NMR spectrum of Butylone exhibits characteristic signals corresponding to the

protons in its structure. The following table summarizes the key chemical shifts (δ) and their

assignments.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic (H-6') 7.87 dd 8.1, 1.8

Aromatic (H-2') 7.67 d 1.8

Aromatic (H-5') 7.18 d 8.1

Methylenedioxy (O-

CH₂-O)
6.29 s -

Methine (CH) 5.19 t 5.1

N-Methyl (N-CH₃) 2.88 s -

Methylene (CH₂) 2.22 m -

Methyl (CH₃) 1.07 t 7.5

¹³C NMR Data:

The carbon-13 NMR spectrum provides information on the carbon framework of the Butylone
molecule.

Carbon Assignment Chemical Shift (δ, ppm)

Carbonyl (C=O) ~200-210

Aromatic (C-Ar) ~100-150

Methylenedioxy (O-CH₂-O) ~101

Methine (CH) ~60-70

N-Methyl (N-CH₃) ~30-40

Methylene (CH₂) ~20-30

Methyl (CH₃) ~10-15

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in Butylone. The ATR-

FTIR spectrum shows characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3300-3400 N-H Stretch Secondary Amine

~3000-3100 C-H Stretch Aromatic

~2850-2950 C-H Stretch Aliphatic

~1680-1700 C=O Stretch Ketone

~1600, ~1480 C=C Stretch Aromatic Ring

~1250 C-O-C Stretch Ether (Methylenedioxy)

~1040 C-O-C Stretch Ether (Methylenedioxy)

~930 O-C-O Bend Methylenedioxy

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Butylone, aiding in its identification.

m/z Proposed Fragment Ion

221 [M]⁺ (Molecular Ion)

178 [M - C₂H₅N]⁺

149 [M - C₄H₉NO]⁺ (Benzodioxole-C≡O⁺)

121 [Benzodioxole]⁺

77 [C₆H₅]⁺

58 [C₃H₈N]⁺

Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.
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Synthesis of Butylone
Butylone can be synthesized from 3,4-methylenedioxybutyrophenone.[1] The general

procedure involves bromination followed by amination.

Materials:

3,4-methylenedioxybutyrophenone

Bromine

Dichloromethane (DCM)

Aqueous methylamine (40%)

Hydrochloric acid (HCl)

Sodium bicarbonate

Diethyl ether

Procedure:

Dissolve 3,4-methylenedioxybutyrophenone in dichloromethane.

Slowly add bromine to the solution and stir until the reaction is complete, yielding 3',4'-

methylenedioxy-2-bromobutyrophenone.

Dissolve the crude product in dichloromethane and add it to an aqueous solution of

methylamine.

Acidify the mixture with HCl.

Separate the aqueous layer and basify it with sodium bicarbonate.

Extract the product with diethyl ether.

Evaporate the ether to obtain Butylone. The hydrochloride salt can be precipitated by

adding a drop of concentrated HCl in ether.
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NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 5-10 mg of Butylone in a suitable deuterated solvent (e.g., CDCl₃,

MeOD, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 400 MHz or higher NMR spectrometer.

Pulse Program: Standard single-pulse sequence (e.g., zg30).

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition:

Instrument: 400 MHz or higher NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

ATR-FTIR Spectroscopy Protocol
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Sample Preparation:

Place a small amount of the solid Butylone sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Data Acquisition:

Instrument: FTIR spectrometer equipped with a diamond ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Collect a background spectrum of the clean ATR crystal before analyzing the sample.

GC-MS Protocol
Sample Preparation:

Dissolve a small amount of Butylone in a suitable solvent (e.g., methanol, acetonitrile) to a

concentration of approximately 1 mg/mL.

Further dilute the sample as necessary for analysis.

Instrumentation and Conditions:

Gas Chromatograph:

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5

min.
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Carrier Gas: Helium at a constant flow of 1 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: 40-550 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Characterization of Butylone: A Spectroscopic and
Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606430#spectroscopic-data-nmr-ir-ms-for-butylone-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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